An In-depth Technical Guide on 2,3-Dihydro-12,13-dihydroxyeuparin: Structure, and Potential Biological Activities
An In-depth Technical Guide on 2,3-Dihydro-12,13-dihydroxyeuparin: Structure, and Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydro-12,13-dihydroxyeuparin is a natural benzofuran (B130515) derivative isolated from various plant species. This technical guide provides a comprehensive overview of its chemical structure and physicochemical properties. While specific experimental data on the biological activities of 2,3-Dihydro-12,13-dihydroxyeuparin are not extensively available in the current literature, this document outlines standard experimental protocols and potential mechanisms of action based on the activities of structurally related benzofuran compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of this compound.
Chemical Structure and Properties
2,3-Dihydro-12,13-dihydroxyeuparin is a member of the benzofuran class of organic compounds, characterized by a fused benzene (B151609) and furan (B31954) ring system. Its specific structure includes a dihydrofuran ring and additional hydroxyl groups, which are expected to influence its biological activity and pharmacokinetic profile.
Chemical Structure:
Table 1: Physicochemical Properties of 2,3-Dihydro-12,13-dihydroxyeuparin
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₅ | [1] |
| Molecular Weight | 252.26 g/mol | [1] |
| CAS Number | 135531-75-8 | [2] |
| Appearance | Not specified in literature | - |
| Solubility | Not specified in literature | - |
Natural Occurrence and Isolation
2,3-Dihydro-12,13-dihydroxyeuparin has been identified as a natural product in several plant species, particularly within the Asteraceae family.
Known Natural Sources:
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Pappobolus species[2]
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Eupatorium chinense
General Isolation Protocol:
The isolation of benzofurans from plant material typically involves solvent extraction followed by chromatographic separation. While a specific protocol for 2,3-Dihydro-12,13-dihydroxyeuparin is not detailed in the available literature, a general methodology can be described as follows:
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Extraction: Dried and powdered plant material (e.g., leaves, stems, or roots) is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, often using techniques like maceration or Soxhlet extraction.
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Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
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Chromatographic Purification: The fraction containing the target compound is further purified using column chromatography techniques. This may involve multiple steps using different stationary phases (e.g., silica (B1680970) gel, Sephadex) and mobile phase gradients.
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Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Potential Biological Activities and Mechanisms of Action
Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Although specific studies on 2,3-Dihydro-12,13-dihydroxyeuparin are limited, its structural features suggest it may share these activities.
Many natural benzofurans exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target for anti-inflammatory drugs is the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Logical Relationship of the NF-κB Signaling Pathway:
Caption: A simplified diagram of the canonical NF-κB signaling pathway.
The phenolic hydroxyl group in the structure of 2,3-Dihydro-12,13-dihydroxyeuparin suggests that it may possess antioxidant properties by acting as a free radical scavenger.
Standardized Experimental Protocols
The following are detailed, standardized protocols that could be employed to evaluate the biological activities of 2,3-Dihydro-12,13-dihydroxyeuparin.
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Experimental Workflow:
Caption: Workflow for the in vitro nitric oxide inhibition assay.
Detailed Protocol:
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Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
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Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
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Treatment: The culture medium is replaced with fresh medium containing various concentrations of 2,3-Dihydro-12,13-dihydroxyeuparin. A vehicle control (e.g., DMSO) is also included.
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Stimulation: After a 1-hour pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
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Incubation: The plate is incubated for 24 hours.
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Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
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Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Detailed Protocol:
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Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.
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Sample Preparation: A stock solution of 2,3-Dihydro-12,13-dihydroxyeuparin is prepared in methanol and serially diluted to obtain a range of concentrations.
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Reaction: 1 mL of each sample dilution is mixed with 2 mL of the DPPH solution. A control is prepared with 1 mL of methanol instead of the sample.
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Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.
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Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
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Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value is determined from the dose-response curve.
Summary and Future Directions
2,3-Dihydro-12,13-dihydroxyeuparin is a naturally occurring benzofuran with a chemical structure that suggests potential therapeutic value, particularly in the areas of inflammation and oxidative stress. However, there is a clear need for dedicated research to empirically determine its biological activities. Future studies should focus on:
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Comprehensive Biological Screening: Evaluating the compound in a broad range of in vitro and in vivo assays to identify its primary biological targets.
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Mechanism of Action Studies: Investigating the specific molecular pathways modulated by this compound.
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Synthesis and Analogue Development: Developing a synthetic route to produce larger quantities of the compound and to create analogues with improved potency and pharmacokinetic properties.
This technical guide provides a starting point for researchers by summarizing the known information and outlining a clear path for future investigation into the therapeutic potential of 2,3-Dihydro-12,13-dihydroxyeuparin.
